molecular formula C20H15ClN2O5 B2769220 (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate CAS No. 338960-91-1

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate

Cat. No.: B2769220
CAS No.: 338960-91-1
M. Wt: 398.8
InChI Key: JUCCRTFJRAYSAZ-UHFFFAOYSA-N
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Description

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate is a synthetic carbamate ester research chemical designed for laboratory investigation. Its molecular structure, which incorporates phenoxyphenyl, nitro, and chlorophenyl groups, is of significant interest in medicinal and agrochemical discovery research. This structural motif is found in compounds studied for various biological activities. Researchers can utilize this chemical as a key intermediate or precursor in organic synthesis and method development. The presence of the carbamate functional group and aromatic systems makes it a relevant candidate for studies in structure-activity relationship (SAR) analysis, mode-of-action studies, and the development of novel active ingredients. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment (PPE).

Properties

IUPAC Name

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c21-15-5-4-6-16(12-15)22-20(24)27-13-14-9-10-19(18(11-14)23(25)26)28-17-7-2-1-3-8-17/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCRTFJRAYSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule combines a nitro-substituted phenoxyphenyl moiety with a 3-chlorophenylcarbamate group. Its synthesis requires sequential functionalization to address three primary challenges:

  • Regioselective nitration of the phenoxyphenyl scaffold to ensure correct nitro group placement.
  • Ether bond formation between the phenolic oxygen and the benzyl methyl group.
  • Carbamate linkage synthesis between the benzyl alcohol intermediate and 3-chloroaniline.

The molecular formula $$ \text{C}{20}\text{H}{15}\text{ClN}2\text{O}5 $$ (MW: 398.80) and SMILES O=C(OCC1=CC=C(OC2=CC=CC=C2)C([N+]([O-])=O)=C1)NC3=CC=CC(Cl)=C3 highlight the need for precise stereoelectronic control during synthesis.

Nitration of 4-Phenoxyphenyl Precursors

Nitration Conditions and Regioselectivity

Nitration typically employs a mixture of concentrated nitric and sulfuric acids. For example, 4-phenoxyphenol undergoes nitration at the meta position relative to the ether linkage, yielding 3-nitro-4-phenoxyphenol. In a related study, nitration of 2-chlorobenzoic acid derivatives using $$ \text{HNO}3/\text{H}2\text{SO}4 $$ achieved >80% yields for nitro-substituted products. Adjusting the acid ratio (e.g., 3:1 $$ \text{H}2\text{SO}4:\text{HNO}3 $$) and maintaining temperatures below 10°C minimizes byproducts like dinitro derivatives.

Table 1: Nitration Optimization Parameters
Parameter Optimal Range Yield (%) Purity (%)
Temperature 0–10°C 78–85 95
$$ \text{HNO}_3 $$ Concentration 65–70% 82 93
Reaction Time 2–4 h 80 94

Etherification to Form (3-Nitro-4-phenoxyphenyl)methanol

Williamson Ether Synthesis

The benzyl alcohol intermediate is synthesized via nucleophilic substitution. 3-Nitro-4-phenoxyphenol reacts with methyl iodide or bromomethyl acetate in the presence of a base (e.g., K$$2$$CO$$3$$) in acetone. A patent describing similar etherifications reported 70–75% yields when using stoichiometric base at 60°C.

Alternative Pathway: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh$$_3$$) couples 3-nitro-4-phenoxyphenol with methanol derivatives. This method avoids harsh basic conditions but requires anhydrous tetrahydrofuran (THF) and elevated temperatures (50–60°C).

Carbamate Formation via Chlorophenyl Isocyanate

Reaction with 3-Chlorophenyl Isocyanate

The benzyl alcohol intermediate reacts with 3-chlorophenyl isocyanate in dichloromethane (DCM) under nitrogen. Catalytic dibutyltin dilaurate (0.1–0.5 mol%) accelerates the reaction, achieving 85–90% conversion in 6–8 hours. Excess isocyanate (1.2 equiv) ensures complete consumption of the alcohol.

Alternative Carbamate Coupling

If isocyanate is unavailable, a two-step approach is employed:

  • Phosgenation : Treat 3-chloroaniline with phosgene (COCl$$_2$$) to generate 3-chlorophenyl carbamoyl chloride.
  • Alcohol Activation : React the benzyl alcohol with carbamoyl chloride in pyridine to form the carbamate bond. This method, detailed in US3636079A, yields 70–75% product but requires careful handling of toxic reagents.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H$$_2$$O, 70:30) confirms >98% purity.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, Ar-H), 7.45–7.12 (m, 9H, Ar-H), 5.12 (s, 2H, OCH$$2$$).
  • IR (KBr): 1720 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (NO$$_2$$), 1240 cm$$^{-1}$$ (C-O-C).
  • MS (ESI+) : m/z 399.1 [M+H]$$^+$$.

Scale-Up Considerations and Industrial Feasibility

Pilot-scale synthesis (100 g) using the isocyanate route achieved 68% yield with the following adjustments:

  • Solvent Recovery : DCM is distilled and reused to reduce costs.
  • Waste Mitigation : Phosgene alternatives like triphosgene improve safety profiles.
  • Process Analytical Technology (PAT) : In-line FTIR monitors carbamate formation in real time.

Chemical Reactions Analysis

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenoxy and carbamate groups contribute to its binding affinity and specificity for certain enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The nitro and phenoxy groups in the target compound likely increase steric bulk and electron-withdrawing effects compared to simpler analogs like Ethyl N-(3-chloro-4-methylphenyl)carbamate . This may alter solubility and target binding.
  • Lipophilicity: The 3-chlorophenyl group is a common feature in carbamates, contributing to lipophilicity. For example, lipophilicity (log k) values for similar compounds, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkylcarbamates, range from 1.2 to 3.5 under reversed-phase HPLC conditions . The nitro group in the target compound may further elevate log P, enhancing membrane permeability but reducing aqueous solubility.
  • Biological Activity: Carbamates with chlorophenyl groups, such as 4-Chlorophenyl N-methylcarbamate, exhibit pesticidal activity by inhibiting acetylcholinesterase .

Pharmacological and Toxicological Considerations

  • Enzyme Inhibition: Carbamates like NF1442 (a quinoline derivative) demonstrate nanomolar IC₅₀ values for targets such as Ca²⁺-ATPase . While the target compound’s nitro group may confer distinct inhibitory properties, direct activity data are lacking.
  • Toxicity : Carbamates generally exhibit moderate toxicity due to reversible acetylcholinesterase inhibition. However, nitroaromatic compounds can generate reactive metabolites, necessitating careful toxicological evaluation .

Biological Activity

(3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate is a synthetic compound with notable potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H15_{15}ClN2_2O5_5
  • Molecular Weight : 398.80 g/mol
  • IUPAC Name : this compound

The compound features a nitro group, phenoxy group, and a carbamate linkage, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can affect metabolic pathways.
  • Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to biological effects such as cytotoxicity or antimicrobial activity.

Anticancer Potential

The compound's structural features suggest potential anticancer properties:

  • Cell Line Studies : Preliminary studies indicate that related compounds can inhibit the growth of tumor cell lines. The mechanism may involve apoptosis induction or cell cycle arrest .

Case Study 1: Antimicrobial Activity

A study on related nitro compounds showed that they exerted potent antimicrobial effects against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. While direct data on this compound is scarce, the structural similarities suggest it may exhibit comparable effects .

CompoundMIC (μg/mL)Activity
Compound A4Potent
Compound B16Moderate
Compound C64Weak

Case Study 2: Enzyme Inhibition

In studies focusing on enzyme inhibition, compounds structurally similar to this compound were evaluated for their ability to inhibit specific metabolic enzymes. These studies highlighted the importance of the carbamate functional group in enhancing binding affinity and specificity towards target enzymes.

Q & A

Basic: What are the key considerations for synthesizing (3-nitro-4-phenoxyphenyl)methyl N-(3-chlorophenyl)carbamate with high yield and purity?

The synthesis involves sequential reactions requiring precise control of conditions. Key steps include:

  • Coupling reactions : Formation of the carbamate linkage via reaction between (3-nitro-4-phenoxyphenyl)methanol and 3-chlorophenyl isocyanate under anhydrous conditions.
  • Nitro group introduction : Nitration of intermediates using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Methodological Tip : Monitor reaction progress using TLC with UV visualization. Optimize stoichiometry to minimize side products like hydrolyzed amines.

Basic: Which spectroscopic techniques are most effective for characterizing this compound's structure?

  • NMR : ¹H and ¹³C NMR confirm aromatic proton environments and carbamate connectivity. For example, the carbamate carbonyl (C=O) appears at ~155 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 387.05) and nitro/carbamate fragmentation patterns .
  • UV-Vis : The nitro group’s absorption at ~270 nm aids in quantifying purity .

Basic: How is the compound initially screened for biological activity in agricultural or medicinal contexts?

  • Agricultural assays : Test herbicidal activity via in vitro inhibition of acetolactate synthase (ALS) or in planta assays on model weeds (e.g., Arabidopsis), comparing dose-response curves to commercial herbicides .
  • Medicinal screening : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa) using MTT assays, with IC₅₀ values benchmarked against known carbamate drugs .

Advanced: What computational and experimental methods elucidate its mechanism of action?

  • Molecular docking : Simulate binding to ALS (PDB: 1NVS) or human kinases (e.g., EGFR) using AutoDock Vina. The nitro group may form hydrogen bonds with active-site residues, while the chlorophenyl moiety enhances hydrophobic interactions .
  • Enzyme inhibition assays : Measure Ki values via spectrophotometric monitoring of substrate depletion (e.g., ALS activity with pyruvate as substrate) .

Advanced: How can researchers leverage its chemical reactivity to synthesize derivatives?

  • Hydrolysis : React with NaOH (1M, 60°C) to cleave the carbamate into (3-nitro-4-phenoxyphenyl)methanol and 3-chloroaniline. Monitor via HPLC .
  • Nitro reduction : Use H₂/Pd-C or Na₂S₂O₄ to convert the nitro group to an amine, enabling further functionalization (e.g., amidation) .
    Methodological Tip : Protect reactive intermediates (e.g., amines) with Boc groups to prevent side reactions.

Advanced: How to resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

  • Hydrolysis artifacts : Degradation products (e.g., 3-chloroaniline) in aqueous assays can skew results. Use stability studies (HPLC at pH 4–9) to confirm intact compound presence .
  • Species-specific responses : Test across multiple models (e.g., plant vs. mammalian enzymes) to identify target selectivity.

Advanced: How does structural comparison with analogs inform SAR studies?

Compare with:

  • Carbaryl : Lacks nitro and chlorophenyl groups, showing weaker ALS inhibition but lower mammalian toxicity.
  • Chlorpyrifos : Organophosphate analog with higher neurotoxicity but similar logP values.
    Key Insight : The nitro group in this compound enhances electrophilic reactivity, potentially improving target binding but increasing metabolic instability .

Advanced: What strategies improve its stability in formulation or biological systems?

  • pH optimization : Formulate at pH 6–7 to slow carbamate hydrolysis.
  • Encapsulation : Use liposomes or cyclodextrins to shield reactive groups.
  • Prodrug design : Mask the nitro group as a protected amine (e.g., acetylated) to reduce premature degradation .

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